3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride
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Overview
Description
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzothiepin derivatives, which are characterized by a sulfur-containing seven-membered ring fused to a benzene ring. The presence of the diethylamino group and the hydrochloride salt form enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiepin ring. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiepin derivatives.
Scientific Research Applications
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, leading to various physiological effects. The benzothiepin ring structure allows the compound to fit into specific binding sites, modulating the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with a different ring system.
Benzothiepin Derivatives: Other derivatives with varying substituents on the benzothiepin ring.
Uniqueness
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride is unique due to the presence of the diethylamino group and its hydrochloride salt form, which enhances its solubility and reactivity compared to other benzothiepin derivatives.
Properties
CAS No. |
21609-68-7 |
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Molecular Formula |
C14H20ClNOS |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
diethyl-(5-oxo-3,4-dihydro-2H-1-benzothiepin-4-yl)azanium;chloride |
InChI |
InChI=1S/C14H19NOS.ClH/c1-3-15(4-2)12-9-10-17-13-8-6-5-7-11(13)14(12)16;/h5-8,12H,3-4,9-10H2,1-2H3;1H |
InChI Key |
SQRBOGICKPRXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1CCSC2=CC=CC=C2C1=O.[Cl-] |
Origin of Product |
United States |
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